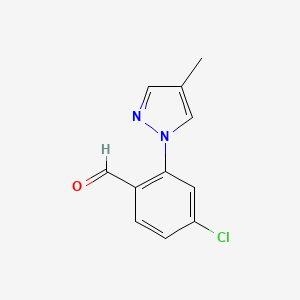4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17512931
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9ClN2O |
|---|---|
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 4-chloro-2-(4-methylpyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3 |
| Standard InChI Key | DMEGIMKIZZWVAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde features a benzaldehyde backbone substituted at the ortho position with a 4-methylpyrazole group and at the para position with a chlorine atom. The benzaldehyde moiety introduces a reactive carbonyl group, while the pyrazole ring contributes nitrogen-rich heterocyclic properties. The chlorine substituent enhances electrophilicity, and the methyl group on the pyrazole influences steric and electronic effects .
Synthesis Methodologies
Mechanochemical Chlorination
A solvent-free approach using trichloroisocyanuric acid (TCCA) and a ZrO₂ milling system has been demonstrated for chlorinating pyrazoles . Key steps include:
-
Reagent Mixing: Combining the pyrazole precursor (e.g., 3,5-dimethylpyrazole) with TCCA and silica gel in a milling cell.
-
Mechanochemical Activation: Oscillation at 30 Hz for 45–60 minutes to achieve chlorination.
-
Workup: Extraction with dichloromethane, filtration, and quenching with sodium thiosulfate.
This method offers a green chemistry profile, with a process mass intensity (PMI) of 1.94 and an E-factor of 0.94 for 4-chloro-1-phenylpyrazole synthesis . Adapting this protocol to 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde would require substituting the benzaldehyde-linked pyrazole precursor.
Comparative Analysis of Chlorination Techniques
Traditional chlorination methods often involve hazardous solvents or harsh conditions. The mechanochemical approach eliminates solvents, reduces waste, and improves atom economy (80.6% for 1-phenylpyrazole chlorination) . For example:
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
Replacing chlorine with bromine, as in 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1344059-28-4), alters electronic properties and reactivity. Bromine’s larger atomic radius increases molecular weight (299.55 g/mol vs. 216.65 g/mol for the chloro analogue) and polarizability, potentially enhancing binding in biological systems .
Substituent Position Effects
Shifting the chloro group to the meta position (e.g., 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, CAS 1697614-22-4) reduces steric hindrance near the carbonyl, potentially increasing reactivity toward nucleophiles.
Recent Advances in Sustainable Synthesis
The mechanochemical method described in aligns with green chemistry principles. Key metrics for 4-chloro-1-phenylpyrazole synthesis include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume